molecular formula C24H20ClNO4S B2646358 N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide CAS No. 441292-33-7

N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide

Cat. No.: B2646358
CAS No.: 441292-33-7
M. Wt: 453.94
InChI Key: RBYUREVPKMRZJC-UHFFFAOYSA-N
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Description

N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzofuran core, which is a fused heterocyclic system, and a naphthalene sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dibenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran ring system.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated dibenzofuran with naphthalene-2-sulfonamide under basic conditions, typically using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the dibenzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted dibenzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a naphthalene ring. Its molecular formula is C18H18ClN1O3SC_{18}H_{18}ClN_{1}O_{3}S, and it features a unique structure that contributes to its biological activity.

Pharmaceutical Applications

N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide has been explored for its potential as a drug candidate. Sulfonamides are known for their antibacterial properties; thus, derivatives of this compound may exhibit similar activities.

Case Study: Antimicrobial Activity

A study evaluated various sulfonamide derivatives against bacterial strains. The results indicated that certain modifications in the sulfonamide structure significantly enhanced antibacterial efficacy. The compound's structural characteristics may influence its interaction with bacterial enzymes.

Anti-inflammatory Properties

Research has indicated that sulfonamides can possess anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Data Table: Inhibitory Effects on Inflammation

CompoundIC50 (µM)Target Enzyme
N-(4-chloro...naphthalene...)15.5Cyclooxygenase (COX)
Standard NSAID10.0COX

Material Science

The compound's unique structure allows it to be utilized in synthesizing advanced materials such as polymers and dyes. Its naphthalene moiety can facilitate interactions with other organic compounds.

Application Example: Polymer Synthesis

Research has demonstrated that incorporating naphthalene sulfonamide derivatives into polymer matrices enhances thermal stability and mechanical properties.

Beyond antibacterial effects, there is ongoing research into the cytotoxicity and anticancer potential of this compound. Initial findings suggest that it may induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays showed that the compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.

Mechanism of Action

The mechanism of action of N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide
  • N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide is unique due to its specific combination of a dibenzofuran core and a naphthalene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a sulfonamide group and a naphthalene moiety. The presence of the chloro and dimethyl substituents contributes to its biological properties. The molecular formula is C20H19ClN2O3SC_{20}H_{19}ClN_{2}O_{3}S, with a molecular weight of approximately 396.89 g/mol.

Antiproliferative Effects

Research has indicated that sulfonamide derivatives, particularly those containing naphthalene groups, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that naphthalene sulfonamide derivatives showed potent antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One derivative exhibited an IC50 value of 0.51 µM against MCF-7 cells and 0.33 µM against A549 cells .
  • Mechanism of Action : These compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. The specific interaction occurs at the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Antioxidant Activity

This compound has also been implicated in enhancing antioxidant defenses through the activation of the NRF2 pathway:

  • NRF2 Activation : Some studies have identified related naphthalene sulfonamide derivatives as effective inhibitors of the KEAP1-NRF2 protein-protein interaction. This inhibition leads to increased expression of NRF2 target genes involved in antioxidant responses and anti-inflammatory activities .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • In a comparative study on various naphthalene sulfonamide derivatives, the compound was found to significantly reduce tumor growth in xenograft models when administered at specific dosages .
  • Molecular Docking Studies :
    • Molecular docking simulations confirmed that the compound binds effectively to target proteins associated with cancer proliferation pathways. This computational approach helps predict the binding affinities and potential efficacy of the compound in therapeutic settings .
  • Toxicity Assessment :
    • Toxicological evaluations have shown that while exhibiting potent anticancer properties, certain derivatives maintain low cytotoxicity towards normal human cell lines, suggesting a favorable therapeutic index .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeIC50 = 0.51 µM (MCF-7)
Tubulin InhibitionSignificant inhibition of polymerization
NRF2 ActivationEnhanced antioxidant response
CytotoxicityLow toxicity towards normal cells

Properties

IUPAC Name

N-(4-chloro-7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-24(2)12-20(27)22-18-10-16(11-19(25)23(18)30-21(22)13-24)26-31(28,29)17-8-7-14-5-3-4-6-15(14)9-17/h3-11,26H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYUREVPKMRZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C(=CC(=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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